Cas no 1814293-88-3 (Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)-)

Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)-, is a brominated and fluorinated phenyl-substituted dicarboxylic acid derivative. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized aromatic ring and dicarboxylic acid backbone, which serve as versatile intermediates for further derivatization. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its reactive functional groups.
Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- structure
1814293-88-3 structure
Product Name:Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)-
CAS No:1814293-88-3
MF:C11H10BrFO4
MW:305.097106456757
CID:5830733
PubChem ID:118420968
Update Time:2025-10-30

Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)-
    • SCHEMBL17144551
    • EN300-6734924
    • BrC1=CC(=C(C=C1)C(CC(=O)O)CC(=O)O)F
    • 1814293-88-3
    • 3-(4-bromo-2-fluorophenyl)pentanedioic acid
    • Inchi: 1S/C11H10BrFO4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17)
    • InChI Key: RXUZJLHFTVMVBS-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(C1=CC=C(Br)C=C1F)CC(O)=O

Computed Properties

  • Exact Mass: 303.97465g/mol
  • Monoisotopic Mass: 303.97465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.674±0.06 g/cm3(Predicted)
  • Boiling Point: 414.4±40.0 °C(Predicted)
  • pka: 4.00±0.10(Predicted)

Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- Pricemore >>

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Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- Related Literature

Additional information on Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)-

Research Brief on Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- (CAS: 1814293-88-3): Recent Advances and Applications

Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- (CAS: 1814293-88-3) is a chemically modified glutaric acid derivative that has recently garnered significant attention in the field of medicinal chemistry and drug development. This compound, characterized by its bromo-fluorophenyl substituent, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a building block for novel small-molecule inhibitors, particularly in the context of enzyme modulation and targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- as a key intermediate in the development of kinase inhibitors. The research team utilized a multi-step synthetic route to optimize the yield and purity of the compound, achieving a scalable process suitable for industrial applications. Structural analysis via NMR and X-ray crystallography confirmed the compound's stability and conformational flexibility, which are critical for its interactions with biological targets.

In another groundbreaking study, researchers investigated the compound's role in modulating inflammatory pathways. The presence of both bromo and fluoro substituents on the phenyl ring was found to enhance the compound's binding affinity to cyclooxygenase-2 (COX-2), a key enzyme in the inflammation cascade. In vitro assays demonstrated a dose-dependent inhibition of COX-2 activity, suggesting potential applications in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Recent advancements in computational chemistry have further elucidated the molecular interactions of Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- with various biological targets. Molecular docking simulations revealed favorable binding energies with several cancer-related proteins, including EGFR and VEGFR2. These findings have spurred interest in developing derivatives of this compound for oncology applications, with preliminary in vivo studies showing promising antitumor activity in xenograft models.

The compound's unique structural features also make it a valuable tool in chemical biology research. Its ability to serve as a bifunctional linker has been exploited in the development of PROTACs (Proteolysis Targeting Chimeras), a novel class of therapeutics that selectively degrade target proteins. The bromo-fluorophenyl moiety provides an optimal balance of hydrophobicity and electronic properties for efficient protein binding, while the pentanedioic acid backbone offers flexibility for conjugation with E3 ligase ligands.

From a drug metabolism perspective, recent pharmacokinetic studies have shown that Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- exhibits favorable absorption and distribution profiles in rodent models. The fluorine atom appears to enhance metabolic stability, while the bromine substituent contributes to improved membrane permeability. These characteristics position the compound as an attractive scaffold for further medicinal chemistry optimization.

Looking forward, several pharmaceutical companies have included derivatives of Pentanedioic acid, 3-(4-bromo-2-fluorophenyl)- in their drug discovery pipelines. Current research efforts are focused on exploring its potential in addressing unmet medical needs, particularly in the areas of neurodegenerative diseases and antibiotic resistance. The compound's versatility and demonstrated biological activity across multiple target classes suggest it will remain an important focus of chemical biology research in the coming years.

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